![molecular formula C13H8Cl2N2O3 B5588039 4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide](/img/structure/B5588039.png)
4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide
Overview
Description
4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms and a nitro group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide typically involves the nitration of 4-chloro-N-(4-chlorophenyl)benzamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration: 4-chloro-N-(4-chlorophenyl)benzamide is treated with a nitrating mixture (concentrated nitric acid and sulfuric acid) at a temperature range of 0-5°C. This results in the formation of this compound.
Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group (if the nitro group is reduced) to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-chloro-N-(4-chlorophenyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or hydroxylamine derivatives.
Scientific Research Applications
4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide is primarily based on its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-chlorophenyl)benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-chloro-N-(4-chlorophenyl)-2-nitrobenzamide: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.
4-chloro-N-(4-chlorophenyl)-3-aminobenzamide: The reduced form of 4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide, with different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-2-4-10(5-3-9)16-13(18)8-1-6-11(15)12(7-8)17(19)20/h1-7H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQUFELZUXPXPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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